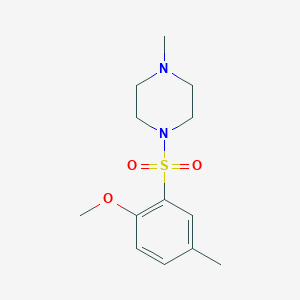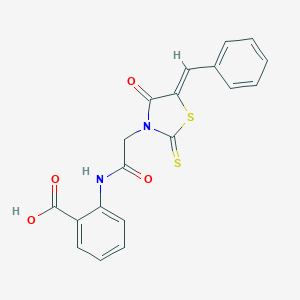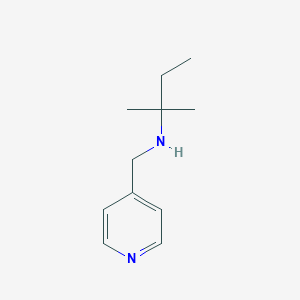
N-(tert-pentyl)-N-(4-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-pentyl)-N-(4-pyridinylmethyl)amine, commonly referred to as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMP is a tertiary amine that is structurally similar to other compounds that have been used as drugs, such as nicotine and acetylcholine.
Mécanisme D'action
PTMP is believed to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of receptor found in the brain and other tissues that are involved in a variety of physiological processes, including learning and memory, attention, and mood regulation. By binding to nAChRs, PTMP is thought to enhance the activity of these receptors, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
PTMP has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and memory, PTMP has been shown to increase the release of dopamine in the brain, a neurotransmitter that is involved in reward and motivation. PTMP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PTMP in lab experiments is its relatively low toxicity compared to other compounds that have been studied for their effects on nAChRs. PTMP has also been shown to have good bioavailability, meaning that it is easily absorbed and distributed throughout the body. However, one limitation of using PTMP in lab experiments is that it has a relatively short half-life, meaning that its effects may not be long-lasting.
Orientations Futures
There are many future directions for research on PTMP and its potential therapeutic applications. One area of research is the development of new compounds based on the structure of PTMP that may have improved pharmacological properties. Another area of research is the investigation of the long-term effects of PTMP on cognitive function and memory. Additionally, PTMP could be studied for its potential use in the treatment of other neuropsychiatric disorders, such as schizophrenia or depression.
Méthodes De Synthèse
PTMP can be synthesized using a variety of methods, including the reaction of 4-pyridylmethyl chloride with tert-pentylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure PTMP. Other methods of synthesis include the reaction of 4-pyridylmethylamine with tert-pentyl chloride or the reaction of 4-pyridylmethylamine with tert-pentyl bromide in the presence of a base.
Applications De Recherche Scientifique
PTMP has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PTMP has been shown to have a positive effect on cognitive function and memory in animal models. In pharmacology, PTMP has been studied for its potential use as a drug to treat nicotine addiction. In medicinal chemistry, PTMP has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-11(2,3)13-9-10-5-7-12-8-6-10/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGGCAINYNGEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine](/img/structure/B511097.png)
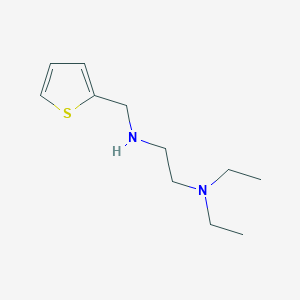
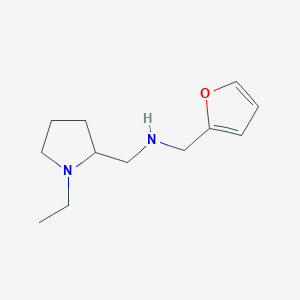
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine](/img/structure/B511180.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511195.png)
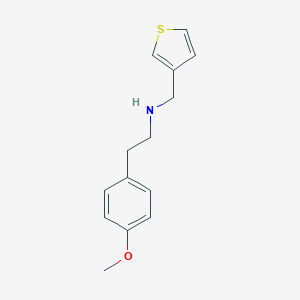
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
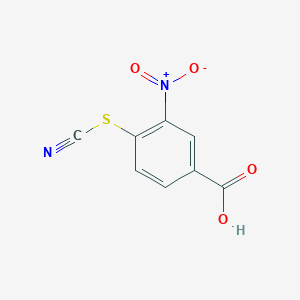
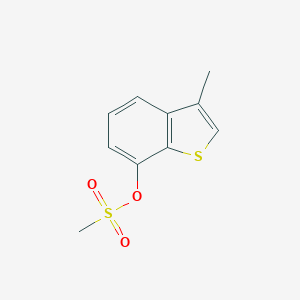
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
